molecular formula C10H6O2 B14764020 furo[3,2-g][1]benzofuran CAS No. 211-47-2

furo[3,2-g][1]benzofuran

Katalognummer: B14764020
CAS-Nummer: 211-47-2
Molekulargewicht: 158.15 g/mol
InChI-Schlüssel: XZCBORHLENMXRB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Furo3,2-gbenzofuran is a heterocyclic compound that features a fused ring system consisting of a furan ring and a benzofuran ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of furo3,2-gbenzofuran can be achieved through various methods. One common approach involves the Wittig olefination–Claisen rearrangement protocol, which has been successfully applied to develop novel protocols for the synthesis of dihydrofuro[2,3-]benzofuran and furo[2,3-]benzofuran ring systems . Another method involves the use of copper chloride as a catalyst and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in dimethylformamide solvent, achieving trifluoroethyl-substituted benzofuran derivatives in efficient yields .

Industrial Production Methods: Industrial production methods for furo3,2-gbenzofuran typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction parameters and improve efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: Furo3,2-gbenzofuran undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The electron-rich nature of the furan and benzofuran rings makes them susceptible to electrophilic aromatic substitution reactions.

Common Reagents and Conditions: Common reagents used in the reactions of furo3,2-gbenzofuran include alkyl lithiums, lithium amide bases, and copper acetylide. For example, lithiation using n-butyllithium generates a dianion, which can be regioselectively silylated . Additionally, the Vilsmeier–Haack reaction is used to synthesize 5-oxo-5H-furo[3,2-g]chromene-6-formaldehyde .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the Vilsmeier–Haack reaction produces 5-oxo-5H-furo[3,2-g]chromene-6-formaldehyde, while lithiation followed by silylation yields silylated furo3,2-gbenzofuran derivatives .

Wirkmechanismus

The mechanism of action of furo3,2-gbenzofuran involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of benzofuran have been shown to inhibit enzymes such as phosphoinositide-3-kinase α, which plays a crucial role in cell signaling pathways . The exact mechanism depends on the specific structure and functional groups present in the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to furo3,2-gbenzofuran include other benzofuran derivatives such as furo[2,3-b]benzofuran and furo[3,4-b]benzofuran . These compounds share the benzofuran core structure but differ in the position and nature of the fused rings.

Uniqueness: Furo3,2-gbenzofuran is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for exploring new chemical reactivity and developing novel applications in various fields .

Eigenschaften

CAS-Nummer

211-47-2

Molekularformel

C10H6O2

Molekulargewicht

158.15 g/mol

IUPAC-Name

furo[3,2-g][1]benzofuran

InChI

InChI=1S/C10H6O2/c1-2-8-4-6-12-10(8)9-7(1)3-5-11-9/h1-6H

InChI-Schlüssel

XZCBORHLENMXRB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C3=C1C=CO3)OC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.